molecular formula C8H17NO B15308160 5-methyl-N-(propan-2-yl)oxolan-3-amine, Mixture of diastereomers

5-methyl-N-(propan-2-yl)oxolan-3-amine, Mixture of diastereomers

Cat. No.: B15308160
M. Wt: 143.23 g/mol
InChI Key: OANRGGFQWNQXAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(propan-2-yl)oxolan-3-amine involves the reaction of 5-methyltetrahydrofuran-3-amine with isopropylamine under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(propan-2-yl)oxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .

Scientific Research Applications

5-methyl-N-(propan-2-yl)oxolan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-N-(propan-2-yl)oxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(propan-2-yl)oxolan-3-amine is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

5-methyl-N-propan-2-yloxolan-3-amine

InChI

InChI=1S/C8H17NO/c1-6(2)9-8-4-7(3)10-5-8/h6-9H,4-5H2,1-3H3

InChI Key

OANRGGFQWNQXAA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CO1)NC(C)C

Origin of Product

United States

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